An In-depth Technical Guide to 2-Chloro-4-nitroanisole: Chemical Properties and Structure
An In-depth Technical Guide to 2-Chloro-4-nitroanisole: Chemical Properties and Structure
For Immediate Release
Anisole, BG — December 21, 2025 — This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-Chloro-4-nitroanisole (CAS No. 4920-79-0). This document is intended for researchers, scientists, and professionals in the fields of drug development, organic synthesis, and materials science.
2-Chloro-4-nitroanisole, a di-substituted anisole, is a key intermediate in the synthesis of a variety of more complex organic molecules.[1][2] Its chemical reactivity, characterized by the presence of electron-withdrawing chloro and nitro groups, makes it a versatile building block in the pharmaceutical and dye industries.[2] Understanding its physicochemical properties and synthetic pathways is crucial for its effective application in research and development.
Chemical Structure and Identification
2-Chloro-4-nitroanisole is an aromatic compound featuring a benzene (B151609) ring substituted with a methoxy (B1213986) group, a chlorine atom, and a nitro group at positions 1, 2, and 4, respectively.
IUPAC Name: 2-chloro-1-methoxy-4-nitrobenzene Synonyms: 3-Chloro-4-methoxynitrobenzene, Orthochloroparanitroanisole[3]
Below is a diagram representing the chemical structure of 2-Chloro-4-nitroanisole.
Caption: Chemical structure of 2-Chloro-4-nitroanisole.
Physicochemical Properties
The physical and chemical properties of 2-Chloro-4-nitroanisole are summarized in the table below. These properties are essential for designing synthetic procedures, purification methods, and for predicting its behavior in various chemical environments.
| Property | Value |
| Molecular Formula | C₇H₆ClNO₃ |
| Molecular Weight | 187.58 g/mol |
| Appearance | White to yellow crystalline powder |
| Melting Point | 95.0 to 98.0 °C |
| Boiling Point | 286.6 ± 20.0 °C (Predicted) |
| Density | 1.366 ± 0.06 g/cm³ (Predicted) |
| Flash Point | 127.1 °C |
| Vapor Pressure | 0.00451 mmHg at 25 °C |
| SMILES String | COC1=C(C=C(C=C1)--INVALID-LINK--[O-])Cl |
| InChI Key | DLJPNXLHWMRQIQ-UHFFFAOYSA-N |
Synthesis and Purification
2-Chloro-4-nitroanisole can be synthesized through several routes, with the most common being the nitration of 2-chloroanisole (B146271) and the O-methylation of 2-chloro-4-nitrophenol (B164951).[1]
Experimental Protocol: Nitration of 2-Chloroanisole
This method involves the electrophilic nitration of 2-chloroanisole using fuming nitric acid in the presence of concentrated sulfuric acid.[1]
Materials:
-
2-chloroanisole
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 2-chloroanisole in concentrated sulfuric acid.
-
Cool the mixture to a temperature between 0–5 °C using an ice bath.
-
Slowly add fuming nitric acid dropwise to the solution while maintaining the temperature below 10 °C to control the exothermic reaction. An optimal molar ratio of 2-chloroanisole to HNO₃ is 1:1.1.[1]
-
After the addition is complete, continue stirring the reaction mixture for several hours at the same temperature.
-
Pour the reaction mixture into a beaker containing ice water to precipitate the crude 2-Chloro-4-nitroanisole.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain a product with a purity of over 95%.[1] This method typically yields between 65–72%.[1]
The following diagram illustrates the workflow for this synthetic protocol.
Caption: Synthesis workflow for 2-Chloro-4-nitroanisole.
Experimental Protocol: O-Methylation of 2-Chloro-4-nitrophenol
An alternative and high-yield synthesis involves the methylation of 2-chloro-4-nitrophenol.[1]
Materials:
-
2-chloro-4-nitrophenol
-
Dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃)
-
Xylene
Procedure:
-
Combine 2-chloro-4-nitrophenol, potassium carbonate, and xylene in a reaction vessel.
-
Heat the mixture to 60±2 °C.[1]
-
Add dimethyl sulfate to the mixture while maintaining the temperature and an alkaline pH of 10-12.[1]
-
Monitor the reaction until completion.
-
Upon completion, the product can be isolated and purified using standard techniques such as extraction and recrystallization. This method can achieve yields as high as 90% with a purity of 98%.[1]
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis of 2-Chloro-4-nitroanisole.
HPLC Method:
-
Technique: Reverse-phase (RP) HPLC[4]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]
-
Column: A standard C18 or a specialized reverse-phase column like Newcrom R1 can be employed.[4]
-
Detection: UV detection at a suitable wavelength.
This method is scalable and can be adapted for preparative separation to isolate impurities.[4]
Chemical Reactivity
The chemical reactivity of 2-Chloro-4-nitroanisole is primarily influenced by the electron-withdrawing effects of the nitro and chloro groups, which activate the aromatic ring towards nucleophilic substitution.[2]
Key Reactions:
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles, such as amines and thiols. This is a key reaction for introducing new functional groups.[2]
-
Reduction of the Nitro Group: The nitro group at the 4-position can be readily reduced to an amino group (-NH₂), forming 2-chloro-4-methoxyaniline. This transformation is crucial for the synthesis of many biologically active compounds.
The diagram below illustrates these primary reactive pathways.
Caption: Key chemical reactions of 2-Chloro-4-nitroanisole.
Biological Context and Relevance
While there is limited information on the direct interaction of 2-Chloro-4-nitroanisole with biological signaling pathways, its close structural analog, 2-chloro-4-nitroaniline (B86195) (2-C-4-NA), is of significant interest in drug development and environmental science. 2-C-4-NA is a known metabolite of the anthelmintic drug niclosamide.[5] Studies have shown that 2-C-4-NA can be degraded by certain microorganisms, such as Rhodococcus sp., which utilizes it as a sole source of carbon and nitrogen.[5] Given that 2-Chloro-4-nitroanisole is a precursor for many synthetic routes, its potential metabolic fate and that of its derivatives are important considerations for drug development professionals.
Conclusion
2-Chloro-4-nitroanisole is a valuable and versatile chemical intermediate with well-defined physicochemical properties. The synthetic routes via nitration of 2-chloroanisole or methylation of 2-chloro-4-nitrophenol are efficient and high-yielding. Its reactivity makes it a cornerstone for the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical industry. Further research into the biological activities of its derivatives will continue to underscore its importance in medicinal chemistry and related fields.
References
- 1. 2-Chloro-4-nitroanisole | 4920-79-0 | Benchchem [benchchem.com]
- 2. 2-Chloro-4-nitroanisole | 4920-79-0 | Benchchem [benchchem.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 2-Chloro-4-nitroanisole | SIELC Technologies [sielc.com]
- 5. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
